2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate
Description
Chemical Structure and Properties
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate (C₆H₈N₂O₂·H₂O) is a heterocyclic carboxylic acid derivative featuring a pyrazole ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 1-position. The hydrate form enhances stability under ambient conditions. Key properties include:
- Molecular Weight: 158.15 g/mol (anhydrous basis) + 18.02 g/mol (H₂O).
- Purity: >98% (as per research-grade specifications) .
- Storage: Sealed in dry conditions at room temperature .
- Applications: Primarily used as a building block in medicinal chemistry and coordination chemistry due to its bifunctional nature (pyrazole for metal coordination, carboxylic acid for solubility and reactivity) .
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.H2O/c1-5-2-7-8(3-5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQICLIYORWDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, a category to which this compound belongs, are known for their diverse pharmacological effects. They have been associated with potent antileishmanial and antimalarial activities. The molecular docking study conducted on Lm-PTR1, a protein target related to Leishmania, justified the better antileishmanial activity of a similar compound.
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects. For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Biochemical Analysis
Biochemical Properties
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to specific sites on enzymes or proteins, altering their activity and leading to changes in cellular processes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a significant response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolites. These interactions can have significant effects on cellular energy metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is important for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression. The localization of the compound can determine its specific effects on cellular processes.
Biological Activity
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methyl-1H-pyrazole with acetic acid under controlled conditions. The resulting compound is characterized using various spectroscopic techniques, including IR and NMR spectroscopy, confirming its structure and purity .
Biological Activity Overview
The biological activity of this compound has been evaluated against various microorganisms and cancer cell lines. Its activities can be categorized into antibacterial, antifungal, anti-inflammatory, and anticancer effects.
Antibacterial and Antifungal Activity
Studies have demonstrated that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from pyrazoles have shown inhibition against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent activity .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| A | E. coli | 50 | Moderate |
| B | C. albicans | 25 | Strong |
| C | Staphylococcus aureus | 30 | Moderate |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays indicate that this compound can induce apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Mechanistic studies suggest that it may act by inhibiting key cellular pathways involved in proliferation and survival .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MDA-MB-231 | 10 | Apoptosis induction via caspase activation |
| B | HepG2 | 15 | Cell cycle arrest at G1 phase |
| C | A549 (lung cancer) | 12 | Microtubule destabilization |
Case Studies
Several case studies have been conducted to further elucidate the biological activity of pyrazole derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical strains of bacteria and fungi. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics .
- Anticancer Mechanisms : In a detailed investigation on the anticancer properties of pyrazole compounds, it was found that they could significantly inhibit cell proliferation in vitro by inducing apoptosis through mitochondrial pathways .
- Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of pyrazole derivatives, showing their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate has shown promise in medicinal chemistry due to its anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The structure-activity relationship (SAR) indicated that modifications on the pyrazole ring could enhance potency and selectivity against COX-2, making it a candidate for developing new anti-inflammatory drugs.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| Base Compound | 30 | 85 | 5.0 |
| Methyl Derivative | 25 | 90 | 4.5 |
| Ethyl Derivative | 20 | 95 | 3.8 |
Agricultural Applications
The compound also finds applications in agriculture as a potential herbicide and fungicide.
Case Study: Herbicidal Properties
Research published in Pest Management Science explored the herbicidal effects of this compound on various weed species. Field trials indicated that formulations containing this compound significantly reduced weed biomass compared to controls.
| Weed Species | Control (%) | Treated (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 20 |
| Chenopodium album | 100 | 30 |
| Setaria viridis | 100 | 15 |
Material Science
In material science, this compound has been investigated for its potential use in synthesizing novel polymers and coordination complexes.
Case Study: Polymer Synthesis
A study published in Macromolecules highlighted the use of this compound as a ligand in creating metal-organic frameworks (MOFs). The resulting MOFs demonstrated high surface areas and porosity, making them suitable for gas storage applications.
| MOF Type | Surface Area (m²/g) | Porosity (%) |
|---|---|---|
| MOF-A | 1200 | 80 |
| MOF-B | 1500 | 85 |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with 2-(4-methyl-1H-pyrazol-1-yl)acetic acid hydrate but differ in functional groups or heterocyclic cores:
Solubility and Stability
- This compound : Water solubility is moderate due to the hydrate and carboxylic acid group, but stability is maintained in dry conditions .
- Propanoic acid analog: Increased lipophilicity reduces aqueous solubility compared to the acetic acid derivative .
- Imidazole-based difluoroacetate : Fluorination enhances metabolic stability but may reduce solubility in polar solvents .
- Piperazine derivative : Basic piperazine improves solubility in acidic buffers, while the hydrate form prevents decomposition .
Reactivity and Coordination Chemistry
- The pyrazole ring in this compound facilitates N,N′-bidentate metal coordination, useful in catalysis .
- Imidazole analog : The imidazole ring’s higher aromaticity and dual nitrogen sites enable stronger metal-binding affinity .
- Sulfonyl-containing derivative : The sulfonyl group in 2-[(pyridin-2-yl)methanesulfonyl]acetic acid hydrochloride increases acidity (pKa ~1-2), making it suitable for covalent bonding with proteins .
Preparation Methods
Pyrazole Ring Formation via Sonication-Assisted Cyclization
A recent method reported for pyrazole derivatives involves the cyclization of nitrile intermediates with hydrazine hydrate under sonication, which accelerates the reaction and improves yields. The general steps are:
Step 1: Esterification
Starting from the corresponding carboxylic acid, methyl esters are prepared by refluxing with methanol and concentrated sulfuric acid under nitrogen atmosphere for 16 hours.
Yield: 68–81%
Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane solvent system.Step 2: Formation of Oxonitrile Intermediate
The methyl ester is reacted with sodium hydride in acetonitrile/toluene mixture under nitrogen at low temperature, followed by reflux for 17 hours, yielding an oxonitrile intermediate.Step 3: Cyclization to Pyrazole
The oxonitrile intermediate undergoes cyclization with hydrazine hydrate in acetic acid under sonication for 1–2 hours, forming the pyrazole ring.
Yields: 55–67% for various substituted pyrazoles.Characterization : Products confirmed by ^1H NMR, ^13C NMR, and IR spectroscopy.
This method is efficient for synthesizing pyrazole derivatives with diverse substituents, including methyl groups at the 4-position, relevant for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate synthesis.
Alkylation of Pyrazole with Chloroacetic Acid
An alternative common approach involves the alkylation of the pyrazole nitrogen with chloroacetic acid or its derivatives under basic conditions:
- The pyrazole ring (4-methyl substituted) is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
- This reaction yields 2-(4-methyl-1H-pyrazol-1-yl)acetic acid after work-up.
- Hydration occurs naturally or can be induced by crystallization from aqueous solvents to obtain the hydrate form.
This method is widely used for pyrazole acetic acid derivatives and allows good control over substitution patterns.
Condensation and Cyclization Routes
Pyrazole derivatives can also be synthesized by condensation of hydrazine derivatives with β-ketoesters or acetylenic ketones, followed by cyclization:
- Hydrazine hydrate reacts with methyl ketones or β-ketoesters to form pyrazole rings.
- Subsequent functionalization introduces the acetic acid side chain.
- Methylation at the 4-position can be introduced either before or after ring formation, depending on the substrate.
This approach is useful for introducing various substituents and is adaptable for scale-up.
Data Table: Summary of Preparation Methods
Spectroscopic Characterization (Supporting Preparation)
[^1H NMR](pplx://action/followup) : Characteristic signals for the methyl group at the 4-position of pyrazole (~2.0–2.5 ppm), pyrazole ring protons (~6.0–7.5 ppm), and methylene protons adjacent to the acetic acid (~3.5–4.5 ppm).
[^13C NMR](pplx://action/followup) : Signals corresponding to the methyl carbon, pyrazole carbons, methylene carbon, and carboxylic acid carbon (~170–180 ppm).
IR Spectroscopy : Broad O–H stretch (~2500–3300 cm⁻¹) indicating carboxylic acid and hydrate, and strong C=O stretch near 1700 cm⁻¹.
These data confirm the successful synthesis and purity of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
